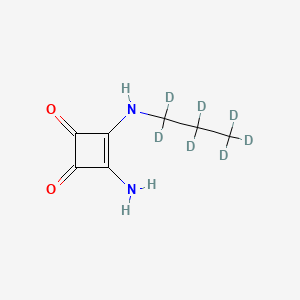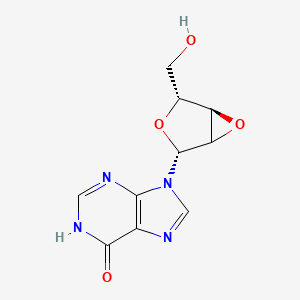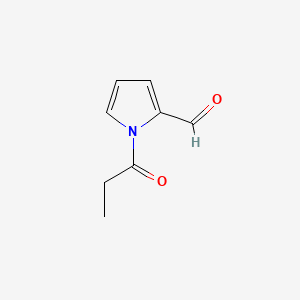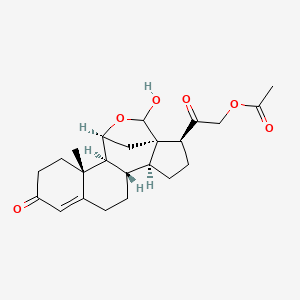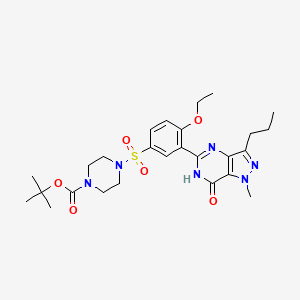
N-(Desmethyl)-tert-butyl Acetate Sildenafil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Desmethyl)-tert-butyl Acetate Sildenafil is a derivative of sildenafil, a well-known phosphodiesterase type 5 inhibitor. This compound is primarily studied for its pharmacological properties and potential therapeutic applications. It is structurally related to sildenafil but has distinct chemical modifications that may influence its biological activity and pharmacokinetics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Desmethyl)-tert-butyl Acetate Sildenafil involves several steps, starting from sildenafil. The primary synthetic route includes the demethylation of sildenafil to produce N-desmethyl sildenafil, followed by the introduction of a tert-butyl acetate group. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. For instance, demethylation can be achieved using reagents like boron tribromide or other demethylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
化学反応の分析
Types of Reactions
N-(Desmethyl)-tert-butyl Acetate Sildenafil can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
科学的研究の応用
N-(Desmethyl)-tert-butyl Acetate Sildenafil has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and potential as a therapeutic agent.
Medicine: Explored for its potential use in treating conditions such as erectile dysfunction and pulmonary arterial hypertension.
作用機序
The mechanism of action of N-(Desmethyl)-tert-butyl Acetate Sildenafil involves the inhibition of phosphodiesterase type 5 (PDE5), similar to sildenafil. This inhibition leads to increased levels of cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation and vasodilation. The molecular targets include PDE5 enzymes, and the pathways involved are primarily related to the nitric oxide-cGMP signaling pathway .
類似化合物との比較
Similar Compounds
Sildenafil: The parent compound, widely used for treating erectile dysfunction.
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
N-(Desmethyl)-tert-butyl Acetate Sildenafil is unique due to its specific chemical modifications, which may result in different pharmacokinetic and pharmacodynamic profiles compared to other PDE5 inhibitors. These modifications can influence its absorption, distribution, metabolism, and excretion, potentially offering advantages in certain therapeutic contexts .
特性
IUPAC Name |
tert-butyl 4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O6S/c1-7-9-19-21-22(30(6)29-19)24(33)28-23(27-21)18-16-17(10-11-20(18)37-8-2)39(35,36)32-14-12-31(13-15-32)25(34)38-26(3,4)5/h10-11,16H,7-9,12-15H2,1-6H3,(H,27,28,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKPDTGUTMWVRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C(=O)OC(C)(C)C)OCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



